二甲基(哌啶-2-基甲基)胺

描述

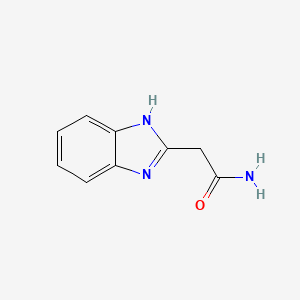

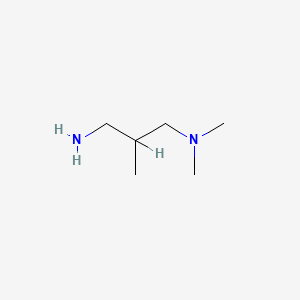

Dimethyl(piperidin-2-ylmethyl)amine is a chemical compound that has been explored in various scientific studies for its molecular structure, synthesis methods, and properties. This compound is related to piperidine derivatives, which are significant in chemical research for their versatile applications in different fields such as material science and pharmaceuticals.

Synthesis Analysis

The synthesis of Dimethyl(piperidin-2-ylmethyl)amine and related compounds involves several steps, including Mannich reactions and condensation processes. One approach to synthesize piperidine derivatives includes using dimethyl malonate with α,β-acetylenic aldehydes and cyclic secondary amines under mild conditions, yielding various functionalized compounds in good yields (Sokov et al., 2020).

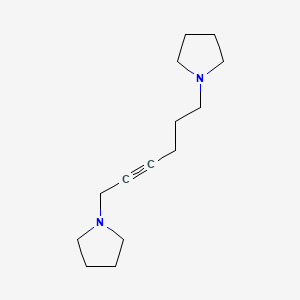

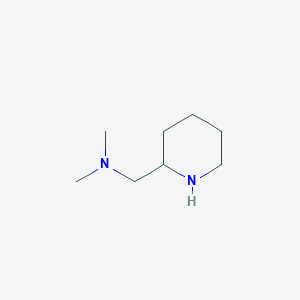

Molecular Structure Analysis

The molecular structure of Dimethyl(piperidin-2-ylmethyl)amine and related compounds has been determined through various techniques such as X-ray crystallography and NMR studies. For instance, the molecular structure investigations of s-triazine derivatives incorporating piperidine moieties have been presented, demonstrating the significance of intermolecular interactions and electronic properties (Shawish et al., 2021).

Chemical Reactions and Properties

Dimethyl(piperidin-2-ylmethyl)amine participates in various chemical reactions, including Mannich reactions and reactions with α,β-acetylenic aldehydes. These reactions lead to the formation of compounds with interesting properties such as push–pull buta-1,3-dienes, which are valuable for their fluorescent and solvatochromic properties (Sokov et al., 2020).

Physical Properties Analysis

The physical properties of Dimethyl(piperidin-2-ylmethyl)amine derivatives are influenced by their molecular structure. For example, studies on the synthesis and characterization of piperidine derivatives have shown that these compounds can exhibit varied physical properties based on their structural conformations and substituents (Lian et al., 2008).

科学研究应用

食品中的分析

二甲基(哌啶-2-基甲基)胺被研究其在食品中的存在。Singer和Lijinsky(1976年)开发了一种分析食品中天然存在的二级胺的方法,识别出类似吗啡啉和二甲胺等化合物在这些环境中普遍存在。与二甲基(哌啶-2-基甲基)胺密切相关的哌啶被发现在植物衍生材料中(Singer & Lijinsky, 1976)。

分子结构研究

2021年,Shawish等人合成了新的含吡唑/哌啶/苯胺基团的s-三嗪衍生物。他们利用X射线晶体学、Hirshfeld和DFT计算研究了这些化合物的分子结构,重点关注分子间相互作用和电子性质,这对于理解基于哌啶的化合物的作用是相关的(Shawish et al., 2021)。

哌啶酮和哌啶的合成

2015年,Grover和Kerr探索了取代哌啶酮和哌啶的合成,使用还原胺化-内酰胺化序列。这项研究对于理解涉及二甲基(哌啶-2-基甲基)胺等化合物的合成途径具有重要意义(Grover & Kerr, 2015)。

苯基二苯基磷酸酯的氨解反应

Um、Han和Shin(2009年)对苯基二苯基磷酸酯的氨解反应进行了动力学研究,探讨了胺性质对反应性和过渡态结构的影响。这项研究提供了关于化学反应中类似二甲基(哌啶-2-基甲基)胺的反应性的见解(Um, Han, & Shin, 2009)。

环状胺的合成

2020年,Wei等人提出了一种合成N-取代环状胺的新策略,包括与二甲基(哌啶-2-基甲基)胺相关的化合物。他们利用铁催化的硅氢化反应从二羧酸和胺中合成,突出了在天然产物和生物活性分子中的相关性(Wei等,2020)。

DNA中的化学裂解和光产物

McHugh和Knowland(1995年)探讨了像哌啶这样的胺用于裂解缺失碱基和紫外照射的DNA。他们发现某些胺可以在中性pH下裂解缺失碱基DNA,而不造成非特异性损伤,为类似二甲基(哌啶-2-基甲基)胺的化合物的潜在生物医学应用提供了见解(McHugh & Knowland, 1995)。

抗肿瘤活性评价

Arul和Smith(2016年)评估了与二甲基(哌啶-2-基甲基)胺相关的1,2,4-三唑衍生物对Dalton淋巴腺瘤腹水在小鼠体内的抗癌活性。他们的研究结果有助于理解这类化合物的潜在治疗应用(Arul & Smith, 2016)。

安全和危害

Dimethyl(piperidin-2-ylmethyl)amine is classified as a flammable liquid (Category 2), H225 . It is harmful if swallowed (Category 4), H302 . It is toxic in contact with skin or if inhaled (Category 3), H311 + H331 . It causes severe skin burns and eye damage (Category 1B), H314 . It is harmful to aquatic life (Category 3), H402 .

未来方向

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to evolve with the discovery and biological evaluation of potential drugs containing the piperidine moiety .

属性

IUPAC Name |

N,N-dimethyl-1-piperidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQYLBWVRBQOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291251 | |

| Record name | dimethyl(piperidin-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(piperidin-2-ylmethyl)amine | |

CAS RN |

60717-51-3 | |

| Record name | 60717-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl(piperidin-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Piperidylmethyl)-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。